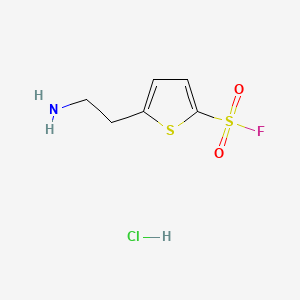
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C6H10N2O2S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features both amino and sulfonyl fluoride functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride typically involves the introduction of the aminoethyl group and the sulfonyl fluoride group onto the thiophene ring. One common method involves the reaction of thiophene-2-sulfonyl chloride with 2-aminoethanol, followed by the conversion of the resulting sulfonamide to the sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or thiol.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of sulfonamides or thiols.
Substitution: Formation of sulfonamide derivatives or other substituted products.
科学的研究の応用
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, making the compound a valuable tool in biochemical research and drug development.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another sulfonyl fluoride compound with similar enzyme inhibitory properties.
Phenylmethanesulfonyl fluoride: A well-known serine protease inhibitor with a similar mechanism of action.
Diisopropylfluorophosphate: Another enzyme inhibitor that targets serine proteases.
Uniqueness
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride is unique due to its thiophene ring structure, which imparts distinct electronic properties and reactivity compared to benzene-based sulfonyl fluorides. This uniqueness can lead to different biological activities and applications in research and industry.
特性
分子式 |
C6H9ClFNO2S2 |
|---|---|
分子量 |
245.7 g/mol |
IUPAC名 |
5-(2-aminoethyl)thiophene-2-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H8FNO2S2.ClH/c7-12(9,10)6-2-1-5(11-6)3-4-8;/h1-2H,3-4,8H2;1H |
InChIキー |
HKRBSSKQOOFJMX-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)S(=O)(=O)F)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)
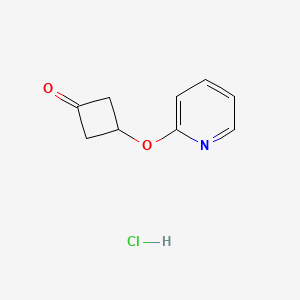
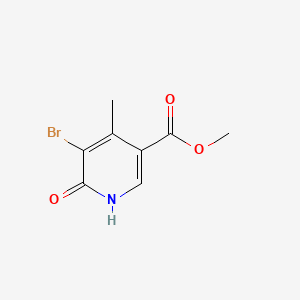
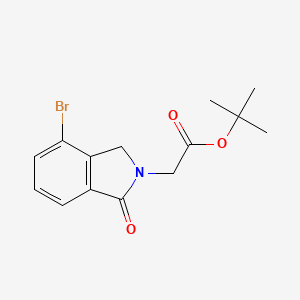
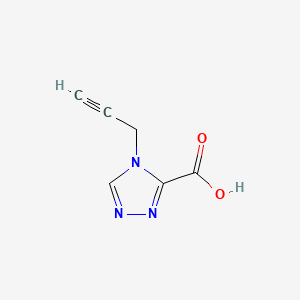

![3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13460982.png)
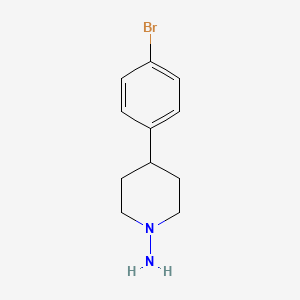
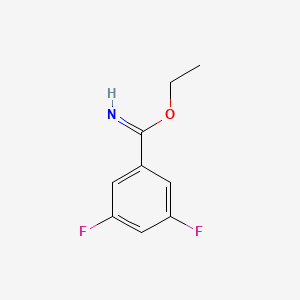
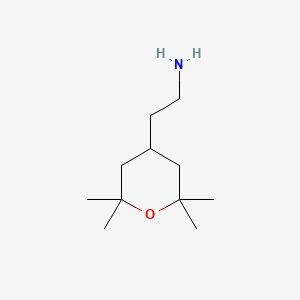
![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)
![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecane](/img/structure/B13461010.png)
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
